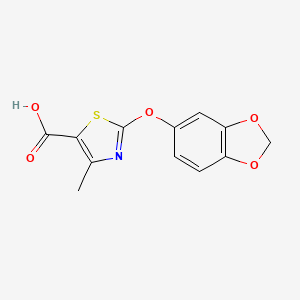

2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Übersicht

Beschreibung

2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO5S and its molecular weight is 279.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 279.27 g/mol. Its structure includes a benzodioxole moiety that is known for various pharmacological activities.

Anticancer Properties

Research has highlighted the anticancer potential of compounds containing the benzodioxole structure. For instance, derivatives synthesized from benzodioxole have shown promising cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The mechanism often involves the induction of apoptosis and inhibition of DNA synthesis.

Table 1: Cytotoxicity of Benzodioxole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A549 (Lung) | 15.0 | Induces apoptosis, disrupts mitochondrial function |

| Compound 6 | C6 (Glioma) | 20.0 | Inhibits DNA synthesis, causes cell cycle arrest |

| Compound 7 | NIH/3T3 (Fibroblast) | >100 | Low toxicity compared to cancer cells |

The above data suggests that while these compounds are effective against cancer cells, they exhibit lower toxicity towards normal cells, making them suitable candidates for further development as anticancer agents .

Neuropharmacological Effects

Benzodioxole derivatives have also been studied for their neuropharmacological effects, particularly in relation to cholinesterase inhibition. The inhibition of acetylcholinesterase (AChE) is crucial in the treatment of Alzheimer's disease. Some studies suggest that certain derivatives do not exhibit significant AChE inhibitory activity, indicating a potential selectivity that may reduce side effects associated with cholinesterase inhibitors .

Table 2: Cholinesterase Inhibition Activity

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound 8 | >200 | >200 |

| Compound 9 | 150 | 180 |

| Compound 10 | 108 | 205 |

This table illustrates the varying degrees of enzyme inhibition among different compounds derived from the benzodioxole structure .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : Compounds have been observed to increase early and late apoptosis in cancer cells by disrupting mitochondrial membrane potential and affecting DNA synthesis.

- Enzyme Inhibition : The ability to inhibit cholinesterases can provide therapeutic benefits in neurodegenerative conditions while maintaining low toxicity levels.

- Molecular Docking Studies : Computational studies have indicated that these compounds may interact favorably with target proteins involved in cancer progression and neurodegeneration.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzodioxole-based thiosemicarbazone derivatives. One compound demonstrated significant anticancer activity against both A549 and C6 cell lines while showing minimal toxicity to NIH/3T3 cells. This highlights the potential for selective targeting in cancer therapy using derivatives of benzodioxole .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compound 1 has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that modifications in the thiazole ring could enhance the compound's efficacy against various microbial strains.

Anticancer Potential

The compound has also been explored for its anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

Case Study : A recent study evaluated the cytotoxic effects of compound 1 on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that treatment with the compound led to a significant decrease in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| A549 | 25 | Oxidative stress induction |

Enzyme Inhibition

Another promising application of compound 1 is its role as an enzyme inhibitor. Thiazoles are known to inhibit various enzymes, including kinases and phosphodiesterases, which are critical in numerous biochemical pathways.

Example : Research has shown that compound 1 can inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP), which is crucial for various cellular processes.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Phosphodiesterase I | Competitive | 10 |

| Protein Kinase A | Non-competitive | 12 |

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole ring and benzodioxole moiety are susceptible to oxidation under specific conditions:

Mechanistic Insight :

-

Thiazole sulfur oxidation proceeds via electrophilic attack, forming sulfoxides (

) or sulfones (

). -

Benzodioxole oxidation cleaves the methylenedioxy group, yielding catechol intermediates .

Reduction Reactions

The carboxylic acid and thiazole functionalities participate in reduction pathways:

Mechanistic Insight :

-

reduces the carboxylic acid to a primary alcohol via a two-electron mechanism . -

Catalytic hydrogenation selectively saturates the thiazole’s C=N bond .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiazole and benzodioxole sites:

Mechanistic Insight :

-

Thiazole’s electron-deficient ring directs nitration to the less hindered position .

-

Base-mediated hydrolysis of benzodioxole yields diol intermediates .

Condensation and Coupling Reactions

The carboxylic acid group enables amide and ester formation:

Mechanistic Insight :

-

Activation of the carboxylic acid with

forms an acyl chloride, facilitating nucleophilic attack by amines .

Stability and Degradation

Under physiological conditions, the compound exhibits limited hydrolytic stability:

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| Acidic pH ( | ||

| ) | Hydrolysis of benzodioxole | Catechol and thiazole fragments . |

| Alkaline pH ( | ||

| ) | Saponification of the ester linkage | Carboxylate salts . |

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c1-6-10(11(14)15)19-12(13-6)18-7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMCYILKSZFGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.